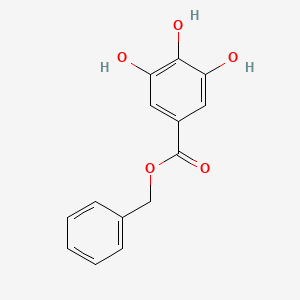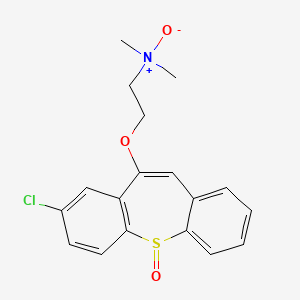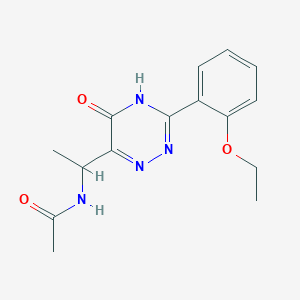
Cianocobalamina C-Lactama
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin B-12 C-Lactam, also known as Vitamin B-12 C-Lactam, is a useful research compound. Its molecular formula is C₆₃H₈₆CoN₁₄O₁₄P and its molecular weight is 1353.35. The purity is usually 95%.
BenchChem offers high-quality Vitamin B-12 C-Lactam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vitamin B-12 C-Lactam including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Homeostasis de Melanocitos
La deficiencia de vitamina B-12 puede inducir un desequilibrio en la homeostasis de los melanocitos {svg_1}. Se realizó un estudio para examinar el efecto de la deficiencia de vitamina B-12 en la homeostasis de los melanocitos mediante el tratamiento de melanocitos epidérmicos con un antagonista de vitamina B-12 sintetizado: hidroxicobalamina (c-lactam) {svg_2}. El estudio proporcionó evidencia científica de la alteración de la homeostasis de los melanocitos en condiciones de hipocobalaminemia, lo que indica un elemento significativo del mecanismo de hiperpigmentación debido a la deficiencia de vitamina B-12 {svg_3}.
Trastornos Neurológicos
La deficiencia de cobalamina es un importante problema de salud. Los principales síntomas no hematológicos de la hipocobalaminemia son los trastornos del sistema nervioso {svg_4}. Se llevó a cabo un estudio para desarrollar un modelo in vitro de deficiencia de cobalamina optimizando las condiciones de cultivo de astrocitos en presencia de un antagonista de vitamina B-12 {svg_5}. El estudio proporcionó evidencia significativa de la alteración de la homeostasis de los astrocitos en condiciones de hipocobalaminemia, lo que indica un elemento importante del mecanismo molecular de las enfermedades del sistema nervioso relacionadas con la deficiencia de vitamina B-12 {svg_6}.
Citotoxicidad
Se ha encontrado que la cianocobalamina (c-lactam) tiene un efecto citotóxico sobre las células HL60 {svg_7}. Esto sugiere posibles aplicaciones en el campo de la investigación del cáncer, donde los agentes citotóxicos se utilizan a menudo para matar las células cancerosas.
Trastornos Hematológicos
La deficiencia de vitamina B-12 puede provocar diversos trastornos hematológicos {svg_8}. Esto se debe a que la vitamina B-12 desempeña un papel crucial en la producción de glóbulos rojos. Una deficiencia de esta vitamina puede provocar anemia y otros trastornos relacionados con la sangre {svg_9}.
Trastornos Psiquiátricos
La deficiencia de vitamina B-12 también puede provocar trastornos psiquiátricos {svg_10}. Esto se debe a que la vitamina B-12 desempeña un papel crucial en el funcionamiento del cerebro y el sistema nervioso. Una deficiencia de esta vitamina puede provocar trastornos psiquiátricos como depresión, demencia y psicosis {svg_11}.
Estrés Oxidativo
La deficiencia de vitamina B-12 puede provocar estrés oxidativo {svg_12}. Esto se debe a que la vitamina B-12 desempeña un papel crucial en el sistema de defensa antioxidante del cuerpo. Una deficiencia de esta vitamina puede provocar un aumento de las especies reactivas de oxígeno, lo que lleva al estrés oxidativo {svg_13}.
Mecanismo De Acción
Target of Action
Vitamin B-12 C-Lactam, also known as Cyanocobalamin [c-lactam], primarily targets the methionine synthase and methylmalonyl-CoA mutase enzymes . These enzymes play a crucial role in the methylation of homocysteine to methionine and the isomerization of methylmalonyl-CoA to succinyl-CoA, respectively .
Mode of Action
Cyanocobalamin [c-lactam] antagonizes Vitamin B-12, impairing the incorporation of 5-methyltetrahydrofolate and propionic acid by intact cells . This action is consistent with the inhibition of methionine synthase and methylmalonyl-CoA mutase . The compound’s interaction with its targets leads to a decrease in the activity of these enzymes, disrupting the normal biochemical reactions they catalyze .
Biochemical Pathways
The primary biochemical pathways affected by Vitamin B-12 C-Lactam are those involving the methylation of homocysteine to methionine and the isomerization of methylmalonyl-CoA to succinyl-CoA . Methionine is an important donor of methyl groups for numerous biochemical reactions, including DNA synthesis and gene regulation . Disruption of these pathways can lead to a range of downstream effects, including abnormal DNA synthesis and potential cytotoxicity .
Pharmacokinetics
It is known that the compound can cause cell death in hl60 cells, which is reversible by additional vitamin b-12 . Methionine can completely protect cells against Cyanocobalamin [c-lactam] for periods of up to 4 months of culture . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The primary result of Vitamin B-12 C-Lactam’s action is cell death due to methionine deficiency . This is because the compound antagonizes Vitamin B-12, leading to a disruption in the normal biochemical reactions that the vitamin is involved in . This can result in cytotoxicity in cells, as has been observed in HL60 cells .
Action Environment
The action of Vitamin B-12 C-Lactam can be influenced by various environmental factors. For instance, the presence of methionine in the culture medium can protect cells against the cytotoxic effects of the compound . Additionally, the compound’s action can be reversed by the addition of extra Vitamin B-12
Direcciones Futuras
Research is ongoing to examine the effect of Vitamin B-12 deficiency on melanocytes homeostasis . Hypocobalaminemia in vitro model was developed by treating epidermal melanocytes with synthesized Vitamin B-12 antagonist—hydroxycobalamin (c-lactam) . This research could provide valuable insights into the hyperpigmentation mechanism due to Vitamin B-12 deficiency .
Análisis Bioquímico
Biochemical Properties
Vitamin B-12 C-Lactam has been found to interact with various enzymes and proteins. It has been shown to inhibit Vitamin B12 and cause cytotoxicity in HL60 cells . This inhibition is consistent with the inhibition of methionine synthase and methylmalonyl-CoA mutase . These interactions highlight the significant role of Vitamin B-12 C-Lactam in biochemical reactions.
Cellular Effects
Vitamin B-12 C-Lactam has been observed to have profound effects on various types of cells. In HL60 cells, it caused cell death, which was reversible by additional vitamin B12 . It also reversibly impaired the incorporation of 5-methyltetrahydrofolate and propionic acid by intact cells . These findings indicate that Vitamin B-12 C-Lactam can influence cell function and impact cellular metabolism.
Molecular Mechanism
The molecular mechanism of Vitamin B-12 C-Lactam involves its binding interactions with biomolecules and its effects on gene expression. It antagonizes vitamin B12 in vitro, leading to cell death from methionine deficiency . This antagonism is consistent with the inhibition of methionine synthase and methylmalonyl-CoA mutase, enzymes crucial for cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vitamin B-12 C-Lactam have been observed over time. In a study with HL60 cells, methionine completely protected cells against Vitamin B-12 C-Lactam for periods of up to 4 months of culture . This indicates the product’s stability and its long-term effects on cellular function.
Dosage Effects in Animal Models
While specific studies on the dosage effects of Vitamin B-12 C-Lactam in animal models are limited, research has shown that pharmacological doses of a similar compound, Hydroxy-Cobalamin C-Lactam, resulted in increased liver weight and hepatocellular accumulation of triglycerides in mice .
Metabolic Pathways
Vitamin B-12 C-Lactam is involved in several metabolic pathways. It has been found to inhibit methionine synthase, a key enzyme in the methylation of homocysteine to methionine . It also inhibits methylmalonyl-CoA mutase, which is involved in the isomerization of methylmalonyl-CoA to succinyl-CoA .
Subcellular Localization
Given its interactions with key enzymes such as methionine synthase and methylmalonyl-CoA mutase, it is likely that it is localized in areas where these enzymes are present, such as the cytoplasm and mitochondria .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Vitamin B-12 C-Lactam involves the conversion of Vitamin B-12 to its C-Lactam form through a series of chemical reactions.", "Starting Materials": [ "Vitamin B-12", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium borohydride", "Acetic acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Vitamin B-12 is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form hydroxylamine-B-12.", "Step 2: Hydroxylamine-B-12 is then reacted with sodium nitrite and sodium azide to form azido-B-12.", "Step 3: Azido-B-12 is reduced with sodium borohydride to form aminobutadiene-B-12.", "Step 4: Aminobutadiene-B-12 is then reacted with acetic acid to form aminobutadiene-B-12 acetate.", "Step 5: Aminobutadiene-B-12 acetate is then reacted with methanol and ethanol to form Vitamin B-12 C-Lactam.", "Step 6: The final product is purified and isolated through various techniques such as chromatography and crystallization." ] } | |
Número CAS |
23388-02-5 |
Fórmula molecular |
C₆₃H₈₆CoN₁₄O₁₄P |
Peso molecular |
1353.35 |
Sinónimos |
Dehydrovitamin B12; Lactam-cobalamin; 8-Hydroxycobinamide Cyanide Hydroxide Dihydrogen Phosphate (Ester) Inner Salt Nc,8-lactam 3’-Ester with 5,6-dimethyl-1-α-D-ribofuranosylbenzimidazole; _x000B_8-Aminocobinic Acid-abdeg-pentamide Cyanide γ-lactam Dihydro |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1144717.png)

